2-formamido-N(1)-(5-phospho-D-ribosyl)acetamidine
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Overview
Description
2-formamido-N(1)-(5-phospho-D-ribosyl)acetamidine is a N-glycosyl compound, a ribose monophosphate and a carboxamidine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 2-formamido-N(1)-(5-O-phosphonato-D-ribosyl)acetamidine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various chemical structures. For instance, formamidines and acetamidines derived from 3-amino-1,2,4-benzotriazine show anti-inflammatory and analgesic properties, resembling aspirin (Regan et al., 1980).
- Formamidine-acetate's condensation with dimeric malononitrile results in compounds like 2,4-diamino-3,5-pyridine-dicarbonitrile, highlighting complex chemical reactions involving formamidines (Junek et al., 1979).
- Studies on N,N'-disubstituted formamidines, acetamidines, and benzamidines, including infrared investigations, contribute to understanding tautomerism and conformational isomerism in biochemical agents (Raczynska & Laurence, 1992).
Biochemical and Medicinal Applications
- 2-Formamido-N-ribosylacetamide 5'-phosphate (FGAR), related to 2-formamido-N(1)-(5-phospho-D-ribosyl)acetamidine, plays a role in purine nucleotide synthesis. FGAR amidotransferase, an enzyme associated with FGAR, has been studied for its relevance in purine nucleotide synthesis and its inhibition by certain antibiotics (Buchanan et al., 1978).
Chemical Reactions and Synthesis
- The reaction of formamidine salts with other compounds like 4-amino-5-aminomethyl-2-methylpyrimidine yields unexpected products, highlighting the complex nature of reactions involving formamidines (Evans & Robertson, 1973).
- In another study, the reaction of 2-dimethylaminomethylene-1,3-diones with amidines produced a series of compounds, illustrating the potential for creating diverse chemical structures (Mosti et al., 1983).
Structural and Spectroscopic Analysis
- Orthometallated amidine complexes of palladium, platinum, and nickel(II) have been studied, with the structure of these complexes providing insights into the interactions between amidines and metals (Barker et al., 1991).
- The chemical shifts in 13C NMR spectra of formamidines, acetamidines, and butyramidines offer insights into the steric hindrances in these compounds, aiding in the understanding of their chemical behavior (Wawer, 1989).
Properties
Molecular Formula |
C8H16N3O8P |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-[(Z)-(1-amino-2-formamidoethylidene)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8?/m1/s1 |
InChI Key |
PMCOGCVKOAOZQM-ZRTZXPPTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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